3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

Lipophilicity Drug Design Synthetic Intermediate

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6) is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. It is a member of the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 1006490-05-6
Cat. No. B3024991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde
CAS1006490-05-6
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2CC2)C=O
InChIInChI=1S/C9H12N2O/c1-2-11-5-8(6-12)9(10-11)7-3-4-7/h5-7H,2-4H2,1H3
InChIKeySRBJGELFBYXQIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6): A Differentiated Pyrazole-4-carbaldehyde Building Block for Pharmaceutical and Agrochemical Development


3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 1006490-05-6) is a heterocyclic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . It is a member of the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms [1]. The compound's structure is defined by key substitutions: a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an aldehyde functional group at the 4-position of the pyrazole ring . Pyrazole derivatives are recognized for their broad utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals . The specific substitution pattern of this compound—combining a sterically constrained cyclopropyl ring with a moderate-length N-alkyl chain and a reactive carbaldehyde handle—establishes a unique reactivity and physicochemical profile that differentiates it from closely related analogs, a critical consideration for scientific selection in synthetic pathway design [2].

Why Generic Pyrazole-4-carbaldehyde Substitution Fails: The Case for 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in Precision Synthesis


The term 'pyrazole-4-carbaldehyde' represents a broad and chemically diverse class of compounds where seemingly minor changes in substitution pattern can dramatically alter key properties, including electronic distribution, steric environment, and lipophilicity [1]. A generic or alternative pyrazole-4-carbaldehyde cannot be assumed to be an interchangeable substitute for 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde in a synthetic sequence. As detailed in the following evidence, its differentiation from close analogs stems from three critical structural features: (1) the precise position of the cyclopropyl group on the pyrazole ring (3-position vs. 5-position), which dictates the local steric and electronic environment around the reactive aldehyde [2]; (2) the specific N-alkyl substituent (ethyl vs. methyl), which modulates molecular lipophilicity and, consequently, its behavior in purification and downstream reactions ; and (3) the orthogonal reactivity enabled by the combination of the 4-aldehyde with a 3-cyclopropyl and 1-ethyl substitution pattern, which cannot be replicated by a simple N-H or N-methyl analog . These differences are not trivial; they are quantifiable and have direct implications for reaction yields, product purity, and the physicochemical properties of final target molecules [3].

Quantitative Differentiation Evidence: 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde vs. Key Analogs


Molecular Weight and LogP Differentiation from 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde

Compared to its N-methyl analog, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde exhibits a measurably higher molecular weight and a significantly increased calculated partition coefficient (LogP), indicating greater lipophilicity. This difference is crucial for modulating the ADME properties of downstream drug candidates and for optimizing purification via reversed-phase chromatography [1].

Lipophilicity Drug Design Synthetic Intermediate

Regioisomeric Differentiation from 5-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde

The position of the cyclopropyl group on the pyrazole ring (3-position vs. 5-position) is a critical point of differentiation. The target compound, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde, is a distinct regioisomer of 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde [1]. While both share the same molecular formula and weight, their 3D spatial arrangement differs. In the target compound, the cyclopropyl group is situated on the nitrogen-distal side of the pyrazole ring, whereas in the 5-substituted regioisomer, the cyclopropyl group is directly adjacent to the N-ethyl group . This positional difference creates a unique steric and electronic environment around the reactive aldehyde at the 4-position, which can significantly influence its reactivity in subsequent transformations like Knoevenagel condensations or reductive aminations.

Regioisomer Steric Hindrance Synthetic Intermediate

Differentiation from Unsubstituted 1-Ethyl-1H-pyrazole-4-carbaldehyde via Cyclopropyl Group Introduction

The presence of the cyclopropyl group distinguishes this compound from the simpler analog, 1-ethyl-1H-pyrazole-4-carbaldehyde. The introduction of a cyclopropyl group is a well-established strategy in medicinal chemistry to increase conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets . The cyclopropyl ring imposes a constrained geometry on the molecule, which can lock a favorable conformation for interacting with a target protein's binding pocket, a property not offered by the unsubstituted analog .

Cyclopropane Conformational Constraint Metabolic Stability

Orthogonal Reactivity Profile via 4-Carbaldehyde Handle

The 4-carbaldehyde functional group provides a specific and versatile reactive handle that is orthogonal to many common functional groups. This allows for the selective construction of more complex molecules. Pyrazole-4-carbaldehydes, in general, serve as effective precursors for synthesizing pyrazole-fused heterocyclic systems and can be efficiently converted to corresponding carboxylic acids under mild conditions using vanadium catalysts and H2O2 [1]. This reactivity is well-established for the class and is a key reason for their utility as building blocks [2]. The presence of the aldehyde at the 4-position allows for a wide range of downstream chemistries, including reductive amination, Wittig olefination, and condensation to form hydrazones, which are not possible with, for example, the corresponding 4-carboxylic acid or 4-methyl analog.

Aldehyde Reactivity Building Block Pyrazole Functionalization

Validated Application Scenarios for 3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Lipophilic, Metabolically Stable Drug Candidates

In a drug discovery program aiming to improve the oral bioavailability and half-life of a lead series, 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde is a superior building block to its N-methyl analog. As established, the N-ethyl substitution imparts a quantifiably higher LogP (~1.59 vs. ~0.8), which directly correlates with increased membrane permeability [1]. Furthermore, the pre-installed cyclopropyl group is a well-documented strategy for enhancing metabolic stability by blocking sites of oxidative metabolism . A medicinal chemist would prioritize this compound to efficiently install a core that offers both enhanced permeability and a constrained, biologically relevant conformation, thereby increasing the probability of identifying a development candidate with favorable pharmacokinetic properties.

Agrochemical Research: Development of Novel Fungicidal Pyrazole Carboxamides

This compound is an ideal intermediate for synthesizing pyrazole carboxamide derivatives, a class of compounds patented by major agrochemical companies (e.g., Bayer) for their fungicidal activity [2]. The 4-carbaldehyde handle allows for direct conversion to a carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide analogs. The unique steric environment around the reactive center, dictated by the 3-cyclopropyl group, ensures the resulting library will explore a distinct chemical space compared to libraries generated from unsubstituted or regioisomeric pyrazole aldehydes [3]. This differentiation is key to discovering new compounds with novel modes of action and improved selectivity against resistant fungal strains.

Organic Synthesis Methodology: Selective Construction of Pyrazole-Fused Heterocycles

Researchers developing new synthetic methodologies will find this compound invaluable for its orthogonal reactivity. The 4-carbaldehyde provides a specific point of attachment for annulation reactions to construct more complex, fused heterocyclic systems [4]. For instance, it can be reacted with bifunctional nucleophiles (e.g., 1,2- or 1,3-dinucleophiles) to build pyrazolo-pyrimidine or pyrazolo-pyridine cores, which are privileged scaffolds in medicinal chemistry. Using 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carbaldehyde over a simpler analog introduces the desirable cyclopropyl moiety into the fused system from the outset, streamlining the synthesis of compounds with tailored, 3D structural features that can improve target selectivity and potency.

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